
N,N,N-Trimethyloctadecan-1-aminium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyloctadecan-1-aminium benzoate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyloctadecan-1-aminium benzoate typically involves the quaternization of octadecylamine with methyl iodide, followed by an ion exchange reaction with sodium benzoate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents such as ethanol or methanol.
Reaction Time: Several hours to ensure complete quaternization and ion exchange.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Octadecylamine, methyl iodide, and sodium benzoate.
Equipment: Continuous flow reactors, filtration units, and drying equipment.
Quality Control: Monitoring the purity and composition using techniques like HPLC and NMR.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyloctadecan-1-aminium benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate ion can be replaced with other anions through ion exchange reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Substitution: Sodium chloride or other sodium salts for ion exchange.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Oxidized derivatives of the benzoate moiety.
Reduction: Reduced forms of the benzoate moiety.
Applications De Recherche Scientifique
N,N,N-Trimethyloctadecan-1-aminium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyloctadecan-1-aminium benzoate is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This disruption can lead to the lysis of microbial cells, making it effective as an antimicrobial agent. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its binding and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium bromide
- N,N,N-Trimethyloctadecan-1-aminium iodide
Uniqueness
N,N,N-Trimethyloctadecan-1-aminium benzoate is unique due to its specific anion, benzoate, which imparts distinct properties compared to other quaternary ammonium salts. The benzoate ion can influence the solubility, reactivity, and overall performance of the compound in various applications.
Propriétés
Numéro CAS |
108313-50-4 |
|---|---|
Formule moléculaire |
C28H51NO2 |
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
trimethyl(octadecyl)azanium;benzoate |
InChI |
InChI=1S/C21H46N.C7H6O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;8-7(9)6-4-2-1-3-5-6/h5-21H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Clé InChI |
XZBJGLUBSRQJIY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


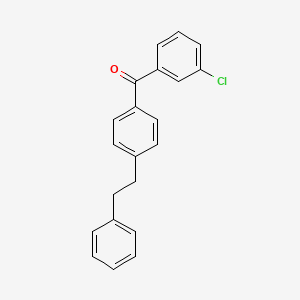
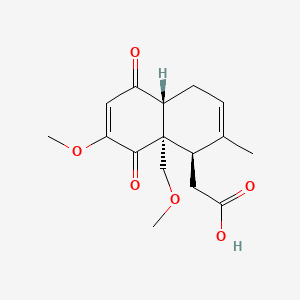
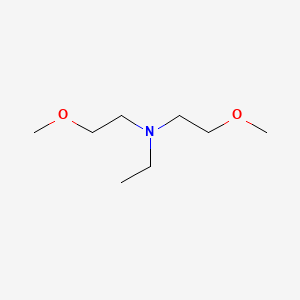
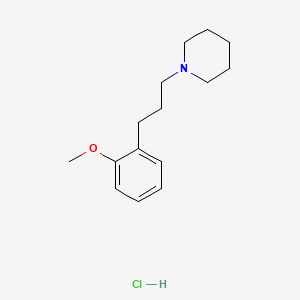
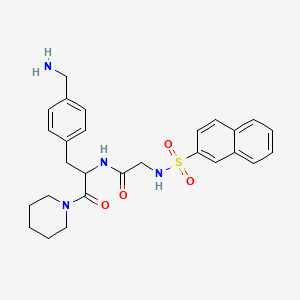
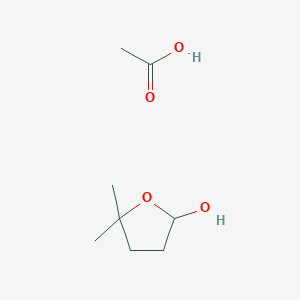
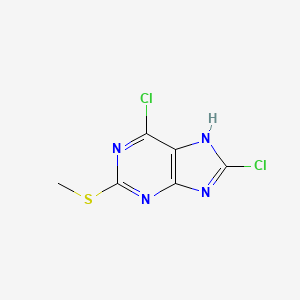
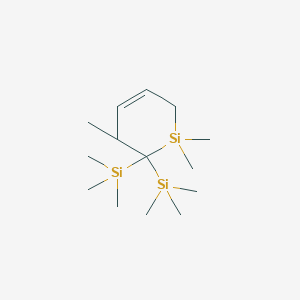

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
